

7-Hydroxy-5,8-dimethoxyflavanone chemical structure and properties

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Compound of Interest

Compound Name: 7-Hydroxy-5,8-dimethoxyflavanone

Cat. No.: B113442

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An In-Depth Technical Guide on 7-Hydroxy-5,8-dimethoxyflavanone

Disclaimer: Publicly available scientific literature and chemical databases contain limited detailed experimental data for **7-Hydroxy-5,8-dimethoxyflavanone**. This guide provides the currently available information and supplements it with representative examples for methodologies and biological pathways based on structurally similar flavonoids to fulfill the core requirements of this request.

Introduction

7-Hydroxy-5,8-dimethoxyflavanone is a naturally occurring flavanone, a class of flavonoids characterized by the C6-C3-C6 skeleton. Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants and are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and known biological activities of **7-Hydroxy-5,8-dimethoxyflavanone**.

Chemical Structure and Identification

The chemical structure of **7-Hydroxy-5,8-dimethoxyflavanone** consists of a chromanone ring system with a phenyl substituent at the 2-position. The A-ring of the chromanone is substituted

with a hydroxyl group at the 7-position and methoxy groups at the 5- and 8-positions.

Chemical Identifiers

Identifier	Value
IUPAC Name	7-hydroxy-5,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one
CAS Number	54377-24-1[1][2]
Molecular Formula	C ₁₇ H ₁₆ O ₅ [1]
Molecular Weight	300.31 g/mol [2]
SMILES	<chem>COC1cc(O)c(OC)c2OC(CC(=O)c12)c1ccccc1</chem> [1]

Physicochemical Properties

Detailed experimental physicochemical data for **7-Hydroxy-5,8-dimethoxyflavanone** are not readily available in the public domain. The following table summarizes the available information.

Property	Value
Melting Point	Not available in public domain
Boiling Point	Not available in public domain
Solubility	Not available in public domain
Appearance	Not available in public domain

Spectral Data

Specific spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for **7-Hydroxy-5,8-dimethoxyflavanone** are not available in publicly accessible databases. Research on this specific compound would require its isolation or synthesis followed by spectral analysis.

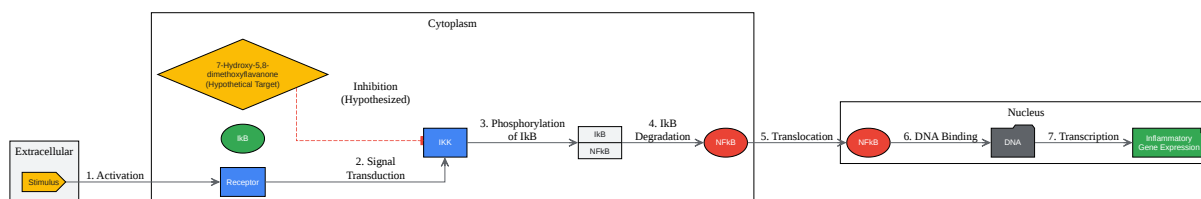
Biological Activity and Potential Signaling Pathways

Known Biological Activities

The primary biological activity reported for **7-Hydroxy-5,8-dimethoxyflavanone** is its antimicrobial properties. It has been identified as having activity against several microorganisms, although detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values are not widely published for this specific compound.

Potential Signaling Pathways (Representative Example)

While the specific signaling pathways modulated by **7-Hydroxy-5,8-dimethoxyflavanone** have not been elucidated, many flavonoids are known to interact with key cellular signaling cascades, particularly those involved in inflammation and cell proliferation. A common pathway targeted by flavonoids is the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a representative mechanism of how a flavonoid might inhibit this pathway.



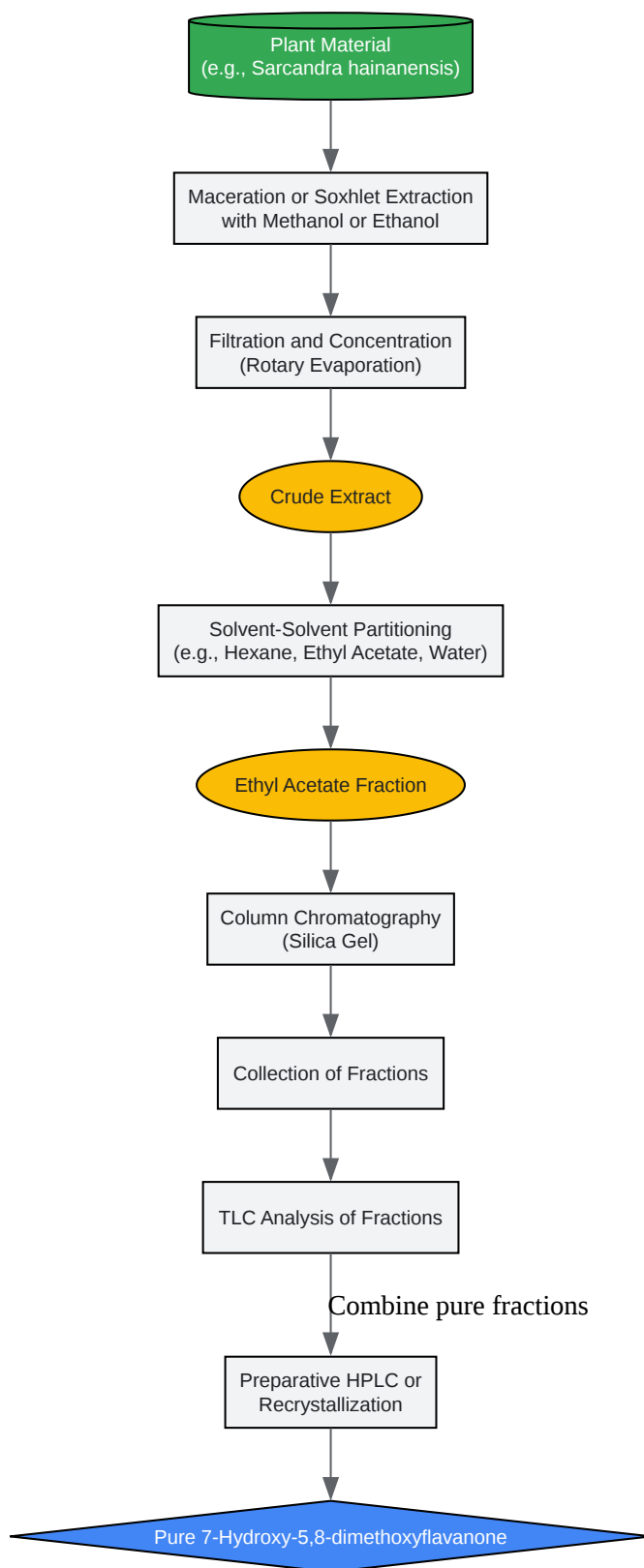
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Hypothetical inhibition of the NF- κ B signaling pathway by a flavanone.

Experimental Protocols

Isolation of Flavonoids from Plant Material (General Protocol)

Since **7-Hydroxy-5,8-dimethoxyflavanone** is a natural product, a general protocol for its isolation would involve extraction and chromatographic separation.



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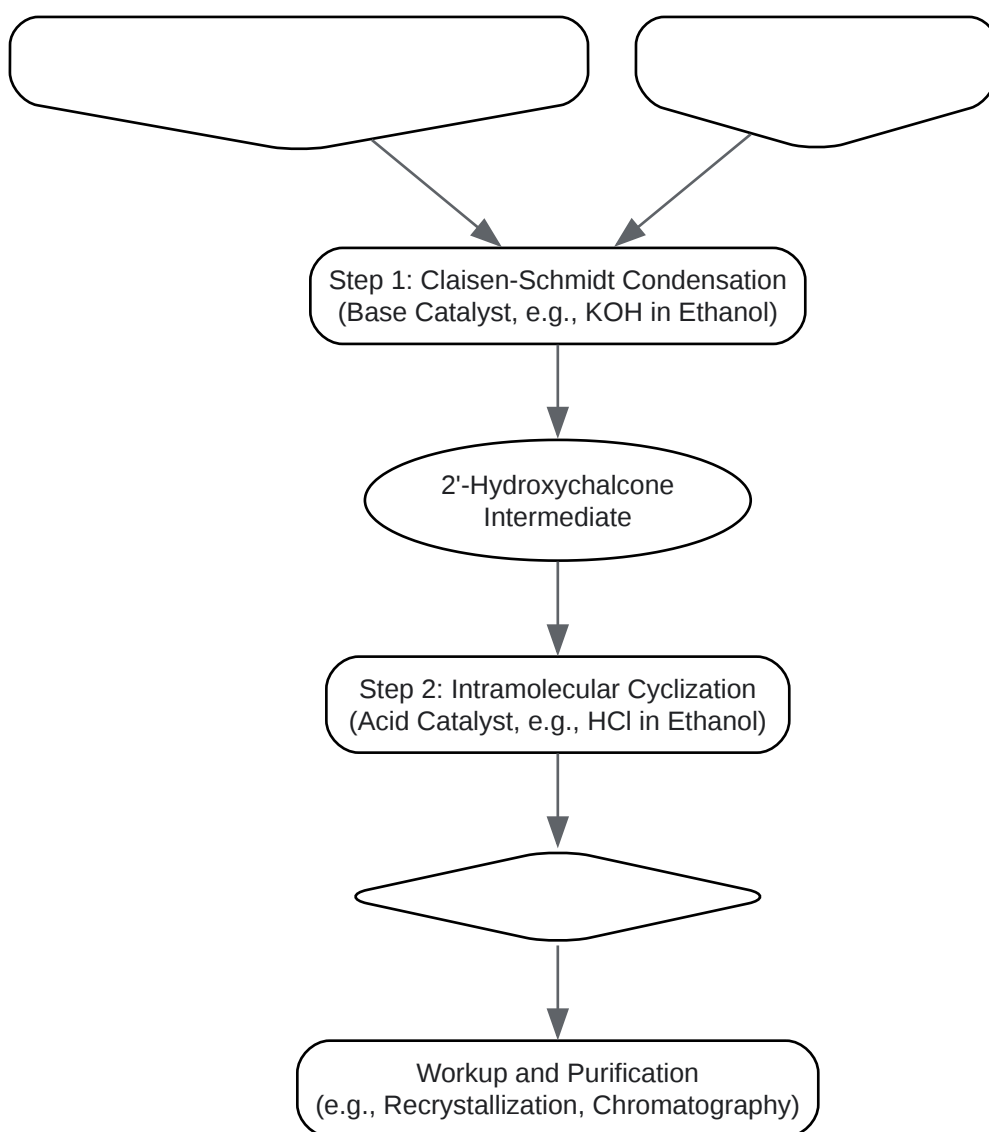
A general workflow for the isolation of flavonoids from a plant source.

Methodology:

- **Extraction:** The dried and powdered plant material (e.g., whole plant of *Sarcandra hainanensis*) is extracted with a suitable solvent such as methanol or ethanol at room temperature for an extended period or by using a Soxhlet apparatus.
- **Concentration:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
- **Fractionation:** The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate fraction.
- **Chromatographic Separation:** The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.
- **Purification:** Fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to obtain the pure **7-Hydroxy-5,8-dimethoxyflavanone**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic techniques such as NMR (^1H , ^{13}C), Mass Spectrometry, and IR spectroscopy.

Synthesis of a Flavanone (Representative Example)

A specific synthesis protocol for **7-Hydroxy-5,8-dimethoxyflavanone** is not readily available. The following is a representative two-step synthesis for a generic flavanone, starting from a 2'-hydroxyacetophenone and a benzaldehyde derivative, which is a common strategy for this class of compounds.



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A representative workflow for the synthesis of a flavanone.

Step 1: Synthesis of 2'-Hydroxychalcone (Claisen-Schmidt Condensation)

- Dissolve the appropriate 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- Add an aqueous solution of a base (e.g., 40% KOH) dropwise to the stirred solution at room temperature.
- Continue stirring for 24-48 hours, monitoring the reaction by TLC.

- Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
- The precipitated solid (the chalcone) is filtered, washed with water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to Flavanone

- Dissolve the purified chalcone (1 equivalent) in ethanol.
- Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).
- Reflux the mixture for 4-12 hours, monitoring the disappearance of the chalcone by TLC.
- After cooling, the reaction mixture is poured into cold water.
- The precipitated flavanone is filtered, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.

Conclusion

7-Hydroxy-5,8-dimethoxyflavanone is a known natural product with potential antimicrobial activity. However, a comprehensive understanding of its physicochemical properties, detailed biological activities, and mechanism of action is currently limited by the scarcity of published research. The protocols and pathways described herein for similar flavonoids provide a framework for future investigation into this specific molecule. Further research, including detailed spectroscopic analysis, quantitative biological assays, and synthetic studies, is necessary to fully elucidate the therapeutic potential of **7-Hydroxy-5,8-dimethoxyflavanone** for researchers, scientists, and drug development professionals.

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References

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